What is the chemical structure of Chlorhexidine Diacetate Impurity A?
What is the chemical structure of Chlorhexidine Diacetate Impurity A?
This guide provides a comprehensive overview of Chlorhexidine Diacetate Impurity A, a critical process-related impurity in the synthesis of the widely used antiseptic, chlorhexidine. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, synthetic origins, and analytical methodologies pertinent to the identification and control of this impurity, ensuring drug quality and safety.
Introduction: The Imperative of Impurity Profiling in Chlorhexidine
Chlorhexidine is a cornerstone of modern antiseptic and disinfectant formulations, prized for its broad-spectrum efficacy and substantivity. It is synthesized as a cationic bisbiguanide, comprising two p-chlorophenyl rings linked by a hexamethylene bridge. The quality control of chlorhexidine active pharmaceutical ingredients (APIs) is paramount, as process-related impurities can impact both the safety and efficacy of the final drug product.
Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities. Among the known related substances, Chlorhexidine Impurity A represents a key analyte that must be monitored. Understanding its structure and origin is fundamental to developing robust manufacturing processes and analytical control strategies.
Chemical Identity and Structure of Impurity A
Chlorhexidine Diacetate Impurity A is an asymmetrical molecule that can be considered a hybrid between a chlorhexidine precursor and the final chlorhexidine structure. Its official chemical names and identifiers are crucial for unambiguous communication in research and regulatory contexts.
Nomenclature and Chemical Identifiers
The identity of Chlorhexidine Diacetate Impurity A is established by various internationally recognized naming conventions and registry numbers. These are summarized in the table below for clarity and cross-referencing.
| Identifier | Value |
| EP Name | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide[1] |
| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine[2] |
| Common Synonym | Chlorhexidine Nitrile[1] |
| CAS Number | 152504-08-0[1][2] |
| Molecular Formula | C₁₆H₂₄ClN₉[2] |
| Molecular Weight | 377.88 g/mol [3] |
Elucidated Chemical Structure
The structure of Impurity A features a single p-chlorophenyl biguanide group, characteristic of chlorhexidine, attached to one end of the hexamethylene chain. The other end of the chain, however, is terminated with a cyanoguanidine group instead of a second p-chlorophenyl biguanide moiety. This structural distinction is the defining feature of Impurity A.
Caption: 2D structure of Chlorhexidine Impurity A.
Synthetic Pathway and Formation Mechanism
Understanding the origin of an impurity is crucial for controlling its levels in the final API. Chlorhexidine Impurity A is a process-related impurity, meaning it is formed as a byproduct during the synthesis of chlorhexidine itself.
The synthesis of chlorhexidine is typically a two-step process:
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Formation of the Intermediate: Hexamethylenediamine is reacted with sodium dicyanamide to form the key intermediate, 1,6-hexamethylene-bis-cyanoguanidine.
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Formation of Chlorhexidine: The intermediate is then reacted with two equivalents of p-chloroaniline hydrochloride to form the final chlorhexidine molecule.
Impurity A arises from an incomplete reaction in the second step. If the 1,6-hexamethylene-bis-cyanoguanidine intermediate reacts with only one equivalent of p-chloroaniline instead of two, the result is the asymmetrical Impurity A molecule.
Caption: Synthetic origin of Impurity A via incomplete reaction.
This formation mechanism underscores the importance of controlling the stoichiometry and reaction conditions during chlorhexidine synthesis to drive the reaction to completion and minimize the formation of this and other related impurities.
Analytical Methodology for Detection and Quantification
The standard method for the analysis of chlorhexidine and its related substances, including Impurity A, is High-Performance Liquid Chromatography (HPLC), as detailed in the European Pharmacopoeia (EP). This method is designed to provide the necessary resolution to separate the main component from its structurally similar impurities.
European Pharmacopoeia HPLC Protocol
The following protocol is a representative method based on the EP monograph for chlorhexidine impurity analysis. Laboratories should always refer to the current official monograph for the most up-to-date methodology.
Table of Chromatographic Conditions:
| Parameter | Specification |
| Column | End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water/Acetonitrile (80:20 v/v) |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Water/Acetonitrile (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient Elution | Time (min) |
| 0 - 2 | |
| 2 - 32 | |
| 32 - 37 | |
| 37 - 47 | |
| 47 - 54 | |
| 54 - 55 | |
| 55 - 62 | |
| Column Temp. | 30 °C |
| Detection | UV Spectrophotometry at 254 nm |
| Injection Volume | 10 µL |
Causality in Method Design
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Stationary Phase: A C18 column is chosen for its hydrophobic properties, which effectively retain the nonpolar aromatic rings of chlorhexidine and its impurities, allowing for separation based on subtle differences in polarity.
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Mobile Phase: The use of a water/acetonitrile gradient allows for a progressive increase in elution strength, necessary to elute the strongly retained chlorhexidine after the earlier elution of more polar impurities. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for the basic biguanide functionalities by minimizing tailing.
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Detection: UV detection at 254 nm is suitable as the p-chlorophenyl chromophore present in chlorhexidine and Impurity A exhibits strong absorbance at this wavelength.
System Suitability and Validation
To ensure the trustworthiness of the analytical results, the EP monograph specifies system suitability tests. A reference solution containing chlorhexidine and a mixture of its specified impurities (including Impurity A) is used. Key criteria include:
-
Resolution: The method must demonstrate adequate resolution between critical peak pairs to ensure they can be accurately quantified.
-
Peak Shape: Tailing factors for the main peaks must be within acceptable limits.
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Repeatability: Multiple injections of a standard solution must show minimal variation in peak area and retention time.
This self-validating system ensures that the analytical run is performing correctly and that the resulting data is reliable for quality control decisions.
Caption: HPLC analytical workflow for Chlorhexidine Impurity A.
Conclusion and Significance
Chlorhexidine Diacetate Impurity A is a critical process-related impurity whose presence is a direct indicator of an incomplete synthetic reaction. Its chemical structure, featuring a single p-chlorophenyl biguanide and a terminal cyanoguanidine group, makes it sufficiently different from the parent drug to be resolved by the robust, validated HPLC method outlined in the European Pharmacopoeia. For drug development professionals and quality control scientists, a thorough understanding of the identity, origin, and analytical control of Impurity A is essential for ensuring the purity, safety, and regulatory compliance of chlorhexidine-based products.
References
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PubChem. Chlorhexidine Diacetate Impurity A. National Center for Biotechnology Information. [Link][2]
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SynZeal. Chlorhexidine Diacetate EP Impurity A. SynZeal Research Pvt. Ltd. [Link][1]
-
Revelle, L. K., et al. (1993). Identification and isolation of chlorhexidine digluconate impurities. Pharmaceutical Research, 10(12), 1777–1784. [Link][4]
- Google Patents.Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine.
Sources
- 1. Chlorhexidine Diacetate EP Impurity A | 152504-08-0 | SynZeal [synzeal.com]
- 2. Chlorhexidine Diacetate Impurity A | C16H24ClN9 | CID 29975695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorhexidine Diacetate Impurity A | LGC Standards [lgcstandards.com]
- 4. Identification and isolation of chlorhexidine digluconate impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
